molecular formula C15H16N2O4 B2743801 1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1798540-18-7

1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2743801
CAS No.: 1798540-18-7
M. Wt: 288.303
InChI Key: IPBVZOTYWNPXLH-UHFFFAOYSA-N
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Description

1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C15H16N2O4. This compound features a unique structure that includes both azetidine and pyrrolidine rings, making it an interesting subject for various scientific studies. The presence of these rings contributes to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the azetidine and pyrrolidine rings. One common method involves the use of molecular iodine as a catalyst under microwave irradiation. This method is efficient and yields high purity products . The reaction conditions often include temperatures around 90°C and pressures of 24-50 psi, with reaction times as short as 3 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactors can enhance the efficiency and sustainability of the process . These reactors allow for better control over reaction conditions and can produce larger quantities of the compound in a shorter time.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrogen gas, and various oxidizing agents. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield more saturated compounds.

Scientific Research Applications

1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The azetidine and pyrrolidine rings in its structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its combination of both azetidine and pyrrolidine rings. This dual-ring structure enhances its potential biological activities and makes it a versatile compound for various scientific applications.

Biological Activity

1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic compound that belongs to the class of azetidine derivatives. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.

Structural Characteristics

The molecular formula of this compound is C18H22N2O4C_{18}H_{22}N_{2}O_{4}, with a molecular weight of 330.4 g/mol. The compound features a pyrrolidine-2,5-dione ring fused with an azetidine moiety and a phenoxyacetyl group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₂N₂O₄
Molecular Weight330.4 g/mol
CAS Number1903446-92-3

Anticancer Activity

Preliminary studies suggest that azetidine derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. Investigating the specific pathways affected by this compound could provide insights into its potential as an anticancer agent.

The exact mechanism of action for this compound is not fully elucidated due to the limited research available. However, compounds in this class may interact with various biological targets such as enzymes or receptors involved in key cellular processes. Understanding these interactions is crucial for developing therapeutic applications.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related compounds have been investigated:

  • Study on Azetidine Derivatives : A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of azetidine derivatives demonstrating significant antimicrobial and anticancer activity .
  • Mechanistic Insights : Research has shown that similar compounds can inhibit specific kinases involved in cancer progression, suggesting a pathway that could be explored for this compound .

Properties

IUPAC Name

1-[1-(2-phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13-6-7-14(19)17(13)11-8-16(9-11)15(20)10-21-12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBVZOTYWNPXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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